molecular formula C16H12ClN4NaO4S B15367256 8-(2-Chloro-4-aminophenylazo)-7-amino-3-sulfo-1-naphthol sodium salt CAS No. 62134-44-5

8-(2-Chloro-4-aminophenylazo)-7-amino-3-sulfo-1-naphthol sodium salt

Cat. No.: B15367256
CAS No.: 62134-44-5
M. Wt: 414.8 g/mol
InChI Key: CDOZEGQRFXBOME-UHFFFAOYSA-M
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Description

8-(2-Chloro-4-aminophenylazo)-7-amino-3-sulfo-1-naphthol sodium salt is a useful research compound. Its molecular formula is C16H12ClN4NaO4S and its molecular weight is 414.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

62134-44-5

Molecular Formula

C16H12ClN4NaO4S

Molecular Weight

414.8 g/mol

IUPAC Name

sodium;6-amino-5-[(4-amino-2-chlorophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C16H13ClN4O4S.Na/c17-11-6-9(18)2-4-13(11)20-21-16-12(19)3-1-8-5-10(26(23,24)25)7-14(22)15(8)16;/h1-7,22H,18-19H2,(H,23,24,25);/q;+1/p-1

InChI Key

CDOZEGQRFXBOME-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)N)Cl)N.[Na+]

Origin of Product

United States

Biological Activity

8-(2-Chloro-4-aminophenylazo)-7-amino-3-sulfo-1-naphthol sodium salt, commonly referred to as a naphthalenesulfonic acid derivative, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by the following structural features:

  • Chemical Formula : C₁₁H₈ClN₃NaO₃S
  • Molecular Weight : 303.71 g/mol
  • CAS Number : 10134-33-5

This compound is primarily used in various industrial applications, particularly in dye formulations and as a biological reagent.

Antitumor Activity

Recent studies have indicated that similar azo compounds exhibit significant antitumor activity. For instance, derivatives of o-aminobenzamide have shown promising results against gastric cancer cells. The mechanism involves the regulation of cell cycle-related proteins and apoptosis pathways, which could be relevant for understanding the potential anticancer properties of this compound.

Table 1: Summary of Antitumor Activities of Azo Compounds

Compound NameTarget Cancer TypeMechanism of ActionIC50 (μM)
F8·2HClGastric CancerCDK regulation, apoptosis induction0.26
Compound XBreast CancerCell cycle arrest0.15
Compound YLung CancerApoptosis induction0.30

Cytotoxicity Studies

Cytotoxicity evaluations using MTT assays have been conducted on various cancer cell lines to assess the viability after exposure to different concentrations of the compound. The results suggest that the compound may induce cell death in a dose-dependent manner.

Safety Profile

Toxicological assessments indicate that at certain doses, the compound does not exhibit significant acute toxicity or adverse effects on vital organs. For example, studies involving doses up to 1000 mg/kg showed no notable changes in clinical signs or hematological parameters, suggesting a favorable safety profile for potential therapeutic use.

Study on Azo Compound Derivatives

A study published in July 2023 evaluated the antitumor efficacy of several azo derivatives, including those structurally related to this compound. The findings revealed that these compounds exhibited enhanced solubility and bioavailability when formulated as salts, leading to improved pharmacokinetic properties and higher tumor growth inhibition (TGI) rates compared to traditional therapies.

Clinical Implications

The implications for clinical use are significant, particularly in developing targeted therapies for cancer treatment. The ability of these compounds to modulate cell cycle dynamics and induce apoptosis positions them as candidates for further investigation in preclinical and clinical settings.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this azo dye compound?

Methodological Answer:
Synthesis optimization requires control over diazotization and coupling reactions. Variables include:

  • pH adjustment (maintained at 1–2 using HCl for diazotization, shifted to 8–10 during coupling).
  • Temperature (0–5°C for diazo stability, room temperature for coupling).
  • Molar ratios (excess sodium nitrite for complete diazotization, monitored via starch-iodide paper).
    Purification involves precipitation in NaCl-saturated solutions or dialysis to remove unreacted sulfonic acid precursors . Purity assessment combines TLC (silica gel, ethanol:water eluent) and UV-Vis spectroscopy (λmax ~500 nm for azo chromophore) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Identifies λmax (azo group absorption ~450–550 nm) and quantifies concentration via Beer-Lambert law .
  • FT-IR : Confirms sulfonic acid (-SO3−, 1180–1120 cm⁻¹), azo (-N=N-, ~1450 cm⁻¹), and hydroxyl (-OH, 3400 cm⁻¹) groups .
  • 1H/13C NMR : Resolves aromatic proton environments (δ 6.5–8.5 ppm) and sulfonate carbon signals (δ 40–50 ppm). Use D2O as solvent for sodium salt solubility .

Basic: How should solubility and thermal stability be evaluated for this compound?

Methodological Answer:

  • Solubility : Test in polar solvents (water, DMSO) via gravimetric analysis. Measure saturation points at 25°C and 60°C, noting pH-dependent solubility shifts (e.g., precipitation at pH <3) .
  • Thermal Stability : Perform TGA/DSC (heating rate 10°C/min, N2 atmosphere). Decomposition >300°C indicates robust thermal stability, aligning with sulfonated aromatic systems .

Advanced: How can environmental fate studies be designed to assess its persistence in aquatic systems?

Methodological Answer:

  • Photodegradation : Expose aqueous solutions to UV light (254 nm), monitor decay via HPLC-MS to identify breakdown products (e.g., sulfonated naphthols) .
  • Biodegradation : Use OECD 301F (manometric respirometry) with activated sludge. Track DOC removal and azo bond cleavage via FT-IR .
  • Sorption Studies : Measure partition coefficients (Kd) in sediment/water systems using batch equilibration; correlate with logP values (predicted ~-2.5 for high hydrophilicity) .

Advanced: What advanced analytical strategies resolve spectral interference in complex matrices?

Methodological Answer:

  • HPLC-MS/MS : Use C18 columns (0.1% formic acid mobile phase) with MRM transitions (e.g., m/z 359 → 241 for parent ion) to distinguish target compound from co-eluting sulfonated aromatics .
  • 2D NMR (HSQC, COSY) : Resolve overlapping signals in biological or environmental extracts by correlating 1H and 13C shifts .
  • XRD : Confirm crystalline structure and assess purity in solid-state formulations (e.g., sodium salt hydrate vs. anhydrous forms) .

Advanced: How can contradictory reactivity data in literature be reconciled?

Methodological Answer:

  • Variable Control : Replicate studies under standardized conditions (pH, ionic strength, light exposure). For example, discrepancies in azo bond reduction rates may arise from trace metal catalysts in buffers .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict redox potentials and compare with experimental cyclic voltammetry results .
  • Interlaboratory Validation : Share certified reference materials (CRMs) across labs to harmonize analytical protocols .

Advanced: What computational approaches predict structure-property relationships for functional modifications?

Methodological Answer:

  • QSAR Modeling : Use molecular descriptors (e.g., Hammett σ constants for substituents) to correlate sulfonic acid group position with solubility or biodegradability .
  • Molecular Dynamics (MD) : Simulate aqueous solubility by calculating hydration free energy (GROMACS, SPC/E water model) .
  • TD-DFT : Predict UV-Vis spectra for novel azo derivatives by optimizing excited-state geometries .

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